4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide
Description
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide is a heterocyclic compound featuring a triazolidine-dione core fused to a benzamide scaffold. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors involved in inflammatory and neurological pathways . The triazolidinone ring system is known for its conformational rigidity, which enhances binding specificity to biological targets.
Properties
CAS No. |
172510-63-3 |
|---|---|
Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzamide |
InChI |
InChI=1S/C9H8N4O3/c10-7(14)5-1-3-6(4-2-5)13-8(15)11-12-9(13)16/h1-4H,(H2,10,14)(H,11,15)(H,12,16) |
InChI Key |
UDYZKHIBFFXOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=O)NNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide typically involves the reaction of benzoyl chloride with 4-amino-1,2,4-triazolidine-3,5-dione. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table summarizes key structural analogs of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide, highlighting substituent variations and their implications:
Activity Data and Selectivity
- P2X7 Antagonism : CE-224,535 shows IC₅₀ values < 100 nM in rodent models, attributed to its chloro and hydroxy-methoxypropyl groups stabilizing receptor interactions .
- NPY Y2 Antagonism : BIIE 0246 exhibits sub-micromolar binding affinity (Ki = 0.3 nM), leveraging its argininamide side chain for peptide-like binding .
- Antimicrobial Activity : The mercapto-triazole derivative demonstrates MIC values of 2–8 µg/mL against Staphylococcus aureus, linked to thiol-mediated oxidative stress .
Biological Activity
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The compound features a benzamide moiety linked to a triazolidinone structure, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The compound targets the bacterial division protein FtsZ, which is vital for bacterial cell division. This mechanism has been identified as a promising target for developing new antibiotics against multidrug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRSA (vancomycin-resistant Staphylococcus aureus) .
- Comparative Efficacy : In comparative studies, derivatives of benzamide compounds have shown superior antibacterial efficacy compared to traditional antibiotics like ciprofloxacin and linezolid. For example, a related compound demonstrated potent activity against various gram-positive bacteria .
Antifungal and Anti-inflammatory Activities
In addition to antibacterial properties, the compound has also been evaluated for antifungal and anti-inflammatory activities:
- Antifungal Activity : Compounds derived from similar structures have shown effectiveness against fungal strains such as Candida albicans .
- Anti-inflammatory Effects : The anti-inflammatory potential has been assessed through various assays, indicating that these compounds can inhibit inflammatory responses effectively .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the triazolidinone structure can significantly influence the biological activity of the compound. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on benzamide ring | Alters binding affinity to bacterial targets |
| Variations in triazolidinone | Impacts antibacterial potency |
These findings suggest that careful structural modifications can enhance the efficacy of this compound derivatives.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on Antibacterial Efficacy : A study involving a series of triazolidinone derivatives revealed that certain modifications led to enhanced activity against resistant bacterial strains. The most potent derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
- Evaluation of Antifungal Properties : In another study focusing on antifungal activity, specific derivatives were tested against C. albicans, showing promising results that warrant further investigation into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
